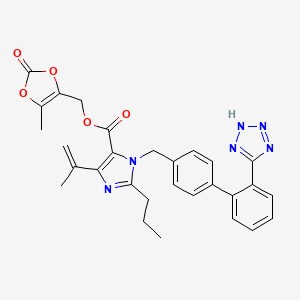![molecular formula C8H8N4O3 B565700 [(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea CAS No. 760179-80-4](/img/structure/B565700.png)
[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea is a complex organic compound characterized by its unique structure, which includes isotopically labeled nitrogen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea typically involves multiple steps, starting with the preparation of the isotopically labeled precursors. The key steps include:
Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of 15N-labeled and 13C-labeled precursors. These isotopes are incorporated into the starting materials through various chemical reactions, such as the incorporation of 15N into ammonia or nitrate sources and 13C into carbon-containing compounds.
Formation of the Urea Derivative: The labeled precursors are then reacted to form the urea derivative. This step often involves the use of reagents such as phosgene or isocyanates under controlled conditions to ensure the incorporation of the isotopes into the final product.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm the incorporation of the isotopes and the structure of the compound.
Industrial Production Methods
Industrial production of [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
科学的研究の応用
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a probe in NMR spectroscopy due to its isotopic labels, which provide detailed information about molecular structure and dynamics.
Biology: It is employed in studies of enzyme mechanisms and protein-ligand interactions, where the isotopic labels help track the movement and interaction of molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: It is used in the development of advanced materials and catalysts, where its unique structure and reactivity contribute to improved performance.
作用機序
The mechanism by which [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea exerts its effects involves interactions with specific molecular targets. The isotopic labels allow researchers to study these interactions in detail. The compound may act by binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.
類似化合物との比較
[(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea can be compared with other isotopically labeled compounds, such as:
- [(E)-2-[oxido(oxo)(14N)(14N)azaniumyl]phenylmethylideneamino]urea : This compound lacks the isotopic labels, making it less useful for certain types of spectroscopic studies.
- [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea : This compound has only nitrogen isotopic labels, which limits its applications compared to the fully labeled version.
The uniqueness of [(E)-2-[oxido(oxo)(15N)(15N)azaniumyl]phenylmethylideneamino]urea lies in its dual isotopic labeling, which provides enhanced capabilities for studying complex molecular interactions and mechanisms.
特性
IUPAC Name |
[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,10+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-AOILIYQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/[13CH]=[15N]/NC(=O)N)[15N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
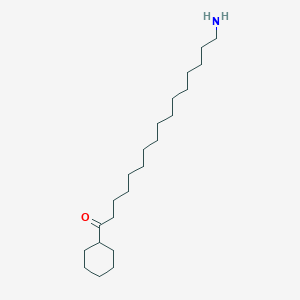
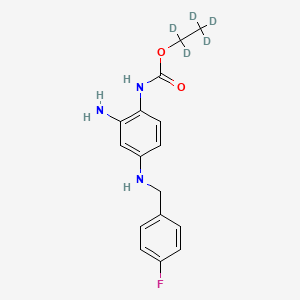
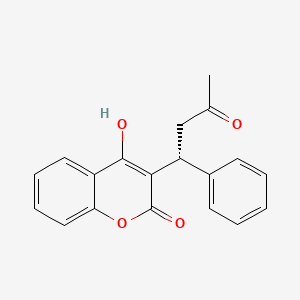
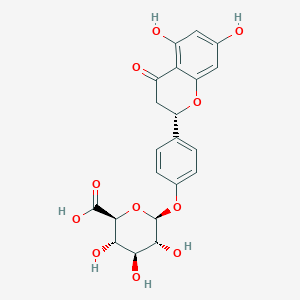
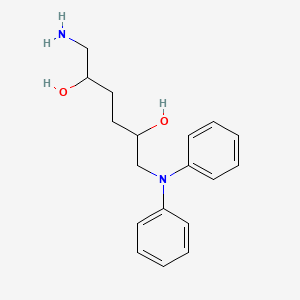
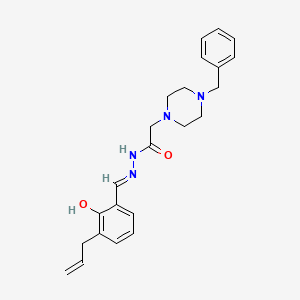
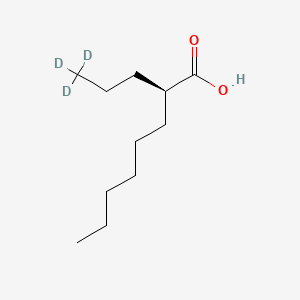

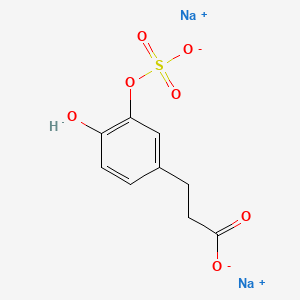
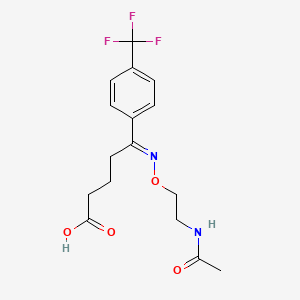
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
